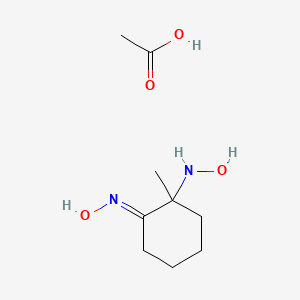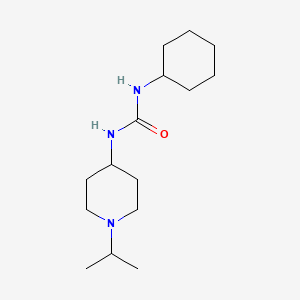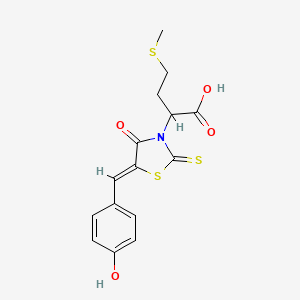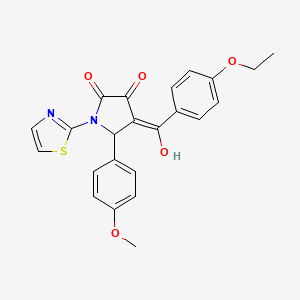![molecular formula C24H24N2O4 B5267559 N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5267559.png)
N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzyloxyphenyl group, a furan-2-carbonyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzyloxyphenyl group, the furan-2-carbonyl group, and the piperidine-4-carboxamide moiety. Common synthetic routes may include:
Formation of Benzyloxyphenyl Group: This can be achieved through the reaction of benzyl alcohol with a phenyl halide under basic conditions.
Formation of Furan-2-Carbonyl Group: This involves the reaction of furan with a carbonyl compound, such as an acid chloride or anhydride, under acidic or basic conditions.
Formation of Piperidine-4-Carboxamide Moiety: This can be synthesized by reacting piperidine with a carboxylic acid derivative, such as an ester or acid chloride, followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the furan-2-carbonyl group can form hydrogen bonds with amino acid residues. The piperidine-4-carboxamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Benzyloxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a piperidine-4-carboxamide moiety.
N-[4-(Benzyloxy)phenyl]propionamide: Similar structure but with a propionamide group.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan-2-carbonyl group and the piperidine-4-carboxamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different chemical properties.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-23(19-12-14-26(15-13-19)24(28)22-7-4-16-29-22)25-20-8-10-21(11-9-20)30-17-18-5-2-1-3-6-18/h1-11,16,19H,12-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUNSYYTWWWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide](/img/structure/B5267479.png)
![5-amino-6-[(E)-indol-3-ylidenemethyl]-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5267489.png)

![(5E)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1-[2-(4-FLUOROPHENYL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5267511.png)
![2-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}quinoline](/img/structure/B5267512.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5267513.png)
![N-isopropyl-N-[3-(methylthio)benzyl]morpholine-2-carboxamide](/img/structure/B5267521.png)
![1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5267528.png)
![2-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5267529.png)



![2-[(2-chlorobenzoyl)amino]-N-methylbenzamide](/img/structure/B5267556.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5267564.png)
